molecular formula C28H34N6O3 B1194915 5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide

5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide

Cat. No. B1194915
M. Wt: 502.62
InChI Key: RXVCNLNARLCLHQ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VPC-00628 is a selective p38 MAP kinase inhibitor.

Scientific Research Applications

Synthesis and Characterization

  • A study by McLaughlin et al. (2016) discusses the synthesis and characterization of a compound similar to the one , highlighting the importance of correct identification in research chemicals. The presence of a pyrazole ring system is noted, indicating a bioisosteric replacement of an indazole ring, often associated with synthetic cannabinoids (McLaughlin et al., 2016).

Antitumor Properties

  • Research by Stevens et al. (1984) on a related compound, an imidazotetrazine derivative, shows curative activity against leukemia, suggesting potential antitumor applications for similar compounds (Stevens et al., 1984).

Novel Synthesis Methods

  • Morabia and Naliapara (2014) describe a novel one-pot synthesis method for creating pyrazolo[1,5,a]pyrimidines, demonstrating advancements in the synthesis of complex pyrazole compounds (Morabia & Naliapara, 2014).

Oxidative Rearrangement Studies

  • A study by Gu et al. (2015) explores the oxidative rearrangement of a pyrazinone-carboxamide core in a candidate drug, shedding light on the stability and transformation of pyrazole derivatives under biological conditions (Gu et al., 2015).

Glycine Transporter Inhibition

  • Yamamoto et al. (2016) identified a compound with a pyrazole core as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, suggesting the therapeutic potential of pyrazole derivatives in neurological conditions (Yamamoto et al., 2016).

Antimicrobial and Antifungal Activities

  • Idrees et al. (2020) synthesized pyrazole-3-carboxamide derivatives and evaluated their antimicrobial activities, indicating the potential use of pyrazole derivatives as antimicrobial agents (Idrees et al., 2020).
  • Du et al. (2015) synthesized pyrazole-4-carboxylic acid amides with significant antifungal activity against various phytopathogenic fungi, highlighting the agricultural application of pyrazole derivatives (Du et al., 2015).

properties

Product Name

5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide

Molecular Formula

C28H34N6O3

Molecular Weight

502.62

IUPAC Name

(S)-5-amino-N-(4-((1-amino-4-cyclohexyl-1-oxobutan-2-yl)carbamoyl)benzyl)-1-phenyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C28H34N6O3/c29-25-23(18-32-34(25)22-9-5-2-6-10-22)28(37)31-17-20-11-14-21(15-12-20)27(36)33-24(26(30)35)16-13-19-7-3-1-4-8-19/h2,5-6,9-12,14-15,18-19,24H,1,3-4,7-8,13,16-17,29H2,(H2,30,35)(H,31,37)(H,33,36)/t24-/m0/s1

InChI Key

RXVCNLNARLCLHQ-DEOSSOPVSA-N

SMILES

O=C(C1=C(N)N(C2=CC=CC=C2)N=C1)NCC3=CC=C(C(N[C@@H](CCC4CCCCC4)C(N)=O)=O)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VPC-00628;  VPC00628;  VPC 00628; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide
Reactant of Route 2
Reactant of Route 2
5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide
Reactant of Route 3
5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide
Reactant of Route 4
5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide
Reactant of Route 5
5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide
Reactant of Route 6
5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.